molecular formula C26H28ClN3O2 B3649145 N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B3649145
M. Wt: 450.0 g/mol
InChI Key: ZRSPJQYYKRGLBT-UHFFFAOYSA-N
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Description

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine.

    Coupling with phenyl derivative: The next step involves coupling the piperazine derivative with 4-bromophenyl acetamide in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst to form the intermediate compound.

    Final coupling: The intermediate compound is then reacted with 2-methylphenol in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide can be compared with other piperazine derivatives:

Properties

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O2/c1-20-6-2-5-9-25(20)32-19-26(31)28-22-10-12-23(13-11-22)30-16-14-29(15-17-30)18-21-7-3-4-8-24(21)27/h2-13H,14-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSPJQYYKRGLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide
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N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide
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N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide
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N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide
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N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide
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N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide

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